N-Ethyl-3-methoxyaniline
Overview
Description
N-Ethyl-3-methoxyaniline is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The IUPAC name for this compound is N-ethyl-3-methoxyaniline .
Molecular Structure Analysis
The molecular structure of N-Ethyl-3-methoxyaniline consists of a benzene ring substituted with a methoxy group and an ethylamine group . The InChI representation of the molecule isInChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3
. Physical And Chemical Properties Analysis
N-Ethyl-3-methoxyaniline has several computed properties. It has a molecular weight of 151.21 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 151.099714038 g/mol . The topological polar surface area is 21.3 Ų .Scientific Research Applications
Synthesis and Biological Activity
N-Ethyl-3-methoxyaniline and its analogs are used in the synthesis of various biologically active compounds. One such example is 5-Ethylsulfonyl-2-methoxyaniline, a molecule utilized in creating kinase inhibitors, including several VEGFR2 inhibitors, and a CLK inhibitor. It's also used in producing antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators (Johnson et al., 2022).
Antibacterial Applications
N-Ethyl-3-methoxyaniline derivatives have shown effectiveness in antibacterial applications. For instance, 3-substituted-6-(3-ethyl-4-methylanilino)uracils have been synthesized and screened for their ability to inhibit bacterial DNA polymerase IIIC and Gram-positive bacteria growth (Zhi et al., 2005).
Electrochemistry and Spectroscopy
Polyaniline derivatives, including those involving N-Ethyl-3-methoxyaniline, are studied for their photoelectrochemical and spectroscopic properties. These studies enhance understanding of conducting polymers, which has implications in industrial applications (Kilmartin & Wright, 1999).
Soil Metabolism
In environmental research, N-Ethyl-3-methoxyaniline derivatives' metabolism in soil has been studied. This includes understanding how compounds like 3-Chloro-4-methoxyaniline are converted in soil, which is significant for assessing environmental impacts of pesticides and herbicides (Briggs & Ogilvie, 1971).
Polymer Chemistry
N-Ethyl-3-methoxyaniline is involved in polymer chemistry. For instance, its derivatives are used in the synthesis of new soluble conducting polymers, promising for both scientific understanding and industrial applications (Macinnes & Funt, 1988).
properties
IUPAC Name |
N-ethyl-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQXCZCRJSGHPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342935 | |
Record name | N-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-methoxyaniline | |
CAS RN |
41115-30-4 | |
Record name | N-Ethyl-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-3-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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